molecular formula C13H15NO4 B15240369 Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Methyl 1-(p-nitrophenyl)cyclopentanecarboxylate

Cat. No.: B15240369
M. Wt: 249.26 g/mol
InChI Key: JZAZCWVRBNSRDJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C13H15NO4 It is characterized by a cyclopentane ring substituted with a methyl ester group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-nitrophenyl)cyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)cyclopentane-1-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 1-(4-Nitrophenyl)cyclopentanecarboxylic acid.

Scientific Research Applications

Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-aminophenyl)cyclopentane-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate: Similar structure but with the nitro group in the meta position.

Uniqueness

Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate is unique due to the specific positioning of the nitro group and the cyclopentane ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-12(15)13(8-2-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAZCWVRBNSRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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